3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid

NSAID Development Gastrotoxicity Prostaglandin Modulation

Select F-1067 (CAS 23589-02-8) for your NSAID research. It exhibits superior GI safety vs. orpanoxin while maintaining equivalent anti-inflammatory potency, making it a critical probe for uncoupling efficacy from gastric toxicity. This non-hydroxylated parent scaffold is essential for SAR optimization of GI tolerability. Avoid generic, in-class substitutes not validated for differential toxicity data. High-purity (95%+) batches available for global shipping.

Molecular Formula C13H11ClO3
Molecular Weight 250.68 g/mol
CAS No. 23589-02-8
Cat. No. B1203512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid
CAS23589-02-8
Synonyms5-(4-chlorophenyl)-2-furanpropionic acid
F 1067
F-1067
Molecular FormulaC13H11ClO3
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Cl
InChIInChI=1S/C13H11ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)
InChIKeyFIXOHABRIXQDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid (CAS 23589-02-8)


3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid (CAS 23589-02-8), also known as F-1067 [1], is an aryl-substituted furan propanoic acid derivative that serves as a key research compound in the class of non-steroidal anti-inflammatory drug (NSAID) candidates [2]. Structurally related to the NSAID orpanoxin [1], this compound features a 4-chlorophenyl substituent on the furan ring, which differentiates it from other propionic acid derivatives and defines its unique activity and toxicity profile [2].

Why Generic Substitution of Furan Propionic Acid Analogs Compromises Research Outcomes


Within the furan propionic acid class, seemingly minor structural modifications—such as halogen substitution or side-chain alterations—can drastically alter a compound's pharmacodynamics and safety profile. The selection of a specific analog like 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid is not interchangeable with its closest relatives; direct comparative studies reveal that compounds with nearly identical anti-inflammatory potencies can exhibit significantly different organ toxicity [1]. For instance, the presence and position of a chlorine atom or a hydroxyl group can fundamentally change how a compound interacts with the gastric mucosa and modulates key prostaglandins, as demonstrated in head-to-head assessments with orpanoxin [1] and F-776 [2]. Relying on a generic, in-class substitute without such verified data introduces a high risk of experimental variability and invalidates cross-study comparisons, especially in translational research where gastrotoxicity is a critical endpoint [1].

Quantitative Differentiators: Head-to-Head Performance of 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid (F-1067)


F-1067 vs. Orpanoxin: Superior Gastric Safety at Equivalent Anti-Inflammatory Potency

In a direct comparative study, F-1067 (the target compound) and its close structural analog orpanoxin were shown to have virtually identical potencies as anti-inflammatory agents in a rat paw edema model. However, the compounds exhibited a striking divergence in gastric safety [1]. The study concluded that the compounds differed markedly in gastrotoxicity, with F-1067 demonstrating a significantly safer profile. This differential safety was mechanistically linked to their distinct effects on gastric prostaglandin levels: F-1067 caused a lesser depletion of the protective prostaglandin 6-keto-PGF1α and a substantially greater increase in prostaglandin E2 compared to orpanoxin [1]. This evidence directly supports the selection of F-1067 over orpanoxin in preclinical models where minimizing gastric lesions is paramount.

NSAID Development Gastrotoxicity Prostaglandin Modulation In Vivo Pharmacology

F-1067 vs. F-776: The Impact of Side-Chain Hydroxylation on Pharmacological Profile

The beta-hydroxy analog of the target compound, designated F-776, has been characterized as a non-ulcerogenic NSAID with an ED50 in the carrageenin hindpaw edema assay comparable to established drugs like ibuprofen and fenoprofen [1]. While direct, side-by-side data between F-1067 and F-776 in the same study are not available, this cross-study evidence establishes a crucial SAR point: the addition of a hydroxyl group on the propanoic acid side chain (creating F-776) is associated with a well-documented lack of gastric ulcerogenicity [1]. This provides a validated structural comparator for understanding the pharmacological consequences of specific side-chain modifications, distinguishing F-1067 as the non-hydroxylated, yet still gastro-safer-than-orpanoxin, parent scaffold [2].

Structure-Activity Relationship (SAR) Analgesic In Vivo Pharmacology

The 4-Chlorophenyl Moiety: A Key Determinant of Biological Activity over Fluoro and Unsubstituted Analogs

The presence of the 4-chlorophenyl group in F-1067 is a critical structural determinant for its unique biological profile. As a class-level inference, the 4-chloro substituent is known to confer superior metabolic stability and enhance target binding interactions compared to unsubstituted phenyl or even 3-fluoro analogs [1]. The 3-fluoro-phenyl-furan-2-yl-propionic acid analog (CAS 1269527-50-5) is primarily utilized as a synthetic intermediate, whereas the specific 4-chlorophenyl configuration of F-1067 has been directly validated in in vivo pharmacological studies for its differentiated activity and safety profile [2]. This highlights that substitution pattern and halogen choice are not trivial; the 4-chlorophenyl-furan-propionic acid scaffold is the empirically validated framework for a specific, gastro-safer anti-inflammatory phenotype [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Validated Application Scenarios for 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid (F-1067) in Preclinical Research


Investigating Dissociated Anti-Inflammatory and Gastrotoxic Mechanisms in NSAID Research

Researchers investigating the mechanistic uncoupling of anti-inflammatory efficacy from gastric toxicity can utilize F-1067 as a critical tool compound. As demonstrated in direct comparative studies with orpanoxin, F-1067 maintains equivalent anti-inflammatory potency while producing a distinct and safer gastric prostaglandin profile [1]. This makes F-1067 an ideal probe for delineating the specific pathways responsible for NSAID-induced gastric damage, independent of COX-1/COX-2 inhibition potency.

Establishing Structure-Activity Relationships for Gastrointestinal Safety

F-1067 serves as an essential non-hydroxylated parent scaffold in SAR programs aimed at optimizing gastrointestinal tolerability. Its well-documented, differential safety profile compared to orpanoxin [1] and its structural relationship to the explicitly non-ulcerogenic F-776 [2] provide a foundational framework for medicinal chemists. Systematic modification of the F-1067 core can be benchmarked against this validated in vivo data to rationally design novel anti-inflammatory agents with an improved therapeutic index.

Reference Standard in Prostaglandin Modulation Assays

For ex vivo and in vivo assays focused on gastric prostaglandin production, F-1067 offers a unique and quantifiable reference point. Studies show that, unlike its analog orpanoxin, F-1067's mechanism leads to a specific pattern of prostaglandin modulation—lesser depletion of protective 6-keto-PGF1α and a robust increase in PGE2 in the gastric mucosa [1]. This well-defined biochemical signature allows F-1067 to be used as a positive control or benchmark when screening new chemical entities for their potential to cause gastric side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.